(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone
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Overview
Description
(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone is an organic compound that features a phenyl group substituted with a tert-butyl group and a pyridin-3-yl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzaldehyde with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the reaction would be chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: It is used in the development of thermally activated delayed fluorescence (TADF) emitters for display and lighting applications.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of (4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it has been shown to inhibit the production of pro-inflammatory cytokines by binding to specific active sites on enzymes like COX-2 .
Comparison with Similar Compounds
Similar Compounds
- (3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone
- (3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-2-yl)methanone
- (3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone
Uniqueness
(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
61780-09-4 |
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Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C16H17NO/c1-16(2,3)14-8-6-12(7-9-14)15(18)13-5-4-10-17-11-13/h4-11H,1-3H3 |
InChI Key |
GTFKVWMPDAGUIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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